molecular formula C14H10O5 B11853640 4-Acetylnaphthalene-1,8-dicarboxylic acid CAS No. 28445-08-1

4-Acetylnaphthalene-1,8-dicarboxylic acid

Cat. No.: B11853640
CAS No.: 28445-08-1
M. Wt: 258.23 g/mol
InChI Key: VXWNORMBASLKGC-UHFFFAOYSA-N
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Description

4-Acetylnaphthalene-1,8-dicarboxylic acid is a specialized naphthalene derivative designed for advanced chemical and pharmaceutical research. This compound features a naphthalene core symmetrically functionalized with carboxylic acid groups at the 1 and 8 positions, along with an acetyl substituent, making it a versatile building block for synthesizing more complex organic molecules. While specific studies on this exact molecule are limited, its structure is closely related to a well-documented class of 1,8-naphthalic anhydride and 1,8-naphthalimide derivatives . These derivatives are renowned for their significant fluorescence properties and are extensively used in biotechnology, medicinal chemistry, and clinical diagnostics due to their high sensitivity, selectivity, and real-time monitoring capabilities . As such, this compound serves as a critical precursor for the development of fluorescent sensors, molecular probes, and photoelectric materials . Researchers can utilize its reactive sites for further functionalization, for instance, by converting the anhydride that may form from the 1,8-dicarboxylic acids into imides by reacting with primary amines or hydroxylamine under various conditions . The acetyl group provides an additional handle for chemical modification, enabling the fine-tuning of the compound's electronic properties and solubility. This makes it an invaluable intermediate for creating novel compounds with tailored photophysical properties for bio-imaging investigations and the preparation of fluorescent bioactive agents . The product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28445-08-1

Molecular Formula

C14H10O5

Molecular Weight

258.23 g/mol

IUPAC Name

4-acetylnaphthalene-1,8-dicarboxylic acid

InChI

InChI=1S/C14H10O5/c1-7(15)8-5-6-11(14(18)19)12-9(8)3-2-4-10(12)13(16)17/h2-6H,1H3,(H,16,17)(H,18,19)

InChI Key

VXWNORMBASLKGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CC=C(C2=C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Acetylnaphthalene 1,8 Dicarboxylic Acid

Strategic Approaches to Naphthalene (B1677914) Core Functionalization

The primary challenge in synthesizing 4-Acetylnaphthalene-1,8-dicarboxylic acid lies in the controlled introduction of acetyl and carboxyl groups at specific positions on the naphthalene ring.

Regioselective Introduction of Acetyl Moieties

The introduction of an acetyl group onto a naphthalene ring is typically achieved through Friedel-Crafts acylation. sigmaaldrich.com The regioselectivity of this reaction is highly dependent on the reaction conditions and the substituents already present on the naphthalene core. For instance, the acylation of acenaphthene (B1664957), a related polycyclic aromatic hydrocarbon, can yield a mixture of 5- and 3-acylacenaphthenes, with the ratio varying based on the solvent used. rsc.org

In the context of naphthalene itself, Friedel-Crafts acetylation can lead to a mixture of α- and β-isomers, with the ratio influenced by factors such as reactant concentrations and reaction time. To achieve the desired 4-acetyl substitution pattern, directing groups or specific precursors are often employed. The use of C-H activation strategies, guided by directing groups, has emerged as a powerful tool for the regioselective functionalization of naphthalenes. nih.gov

Directed Carboxylation Pathways at Naphthalene Ring Positions

Achieving carboxylation at the 1 and 8 positions of the naphthalene ring to form the dicarboxylic acid functionality is another critical step. Direct carboxylation of an acetylated naphthalene precursor can be challenging. A common strategy involves the use of a precursor that already contains the 1,8-dicarboxylic acid moiety or its anhydride (B1165640), naphthalic anhydride. mdpi.com Functionalization of this pre-existing dicarboxylic acid or anhydride allows for more controlled synthesis.

For example, a method for preparing 4-acetyl-1-naphthoic acid starts from 1,4-naphthalenedicarboxylic acid, which is then converted to the target molecule through a series of reactions. patsnap.com This approach bypasses the difficulty of introducing two carboxyl groups at the sterically hindered peri positions (1 and 8) of an already substituted naphthalene ring.

Multistep Synthetic Routes and Reaction Optimization

The synthesis of this compound is inherently a multistep process that requires careful optimization of each reaction to ensure high yields and purity.

Derivatization from Naphthalene Precursors

A common starting material for the synthesis of naphthalene derivatives is 1,8-naphthalic anhydride. mdpi.com This precursor can be subjected to various reactions, such as nitration and halogenation, to introduce functional groups that can be further elaborated. mdpi.com For instance, Friedel-Crafts alkylation of acenaphthene, followed by oxidation, has been used to produce substituted 1,8-naphthalic anhydrides. tandfonline.com

Another approach involves starting with a substituted naphthalene, such as 4-bromo-1-acetylnaphthalene. This compound can be synthesized via the Friedel-Crafts acylation of 1-bromonaphthalene. google.com The bromo group can then be converted to a carboxylic acid.

Controlled Oxidation Pathways for Acetyl to Carboxyl Conversion (e.g., Hypochlorite-mediated oxidation)

While the target molecule retains the acetyl group, it is important to note that oxidation of an acetyl group to a carboxylic acid is a common transformation in the synthesis of related naphthalene dicarboxylic acids. For example, 4-bromo-1-acetylnaphthalene can be oxidized with sodium hypochlorite (B82951) to yield 4-bromo-1-naphthoic acid in high yield. google.com This highlights a potential side reaction to be controlled or a pathway to be utilized if a different dicarboxylic acid were the target.

Esterification and Hydrolysis Techniques for Dicarboxylic Acid Formation

The final step in many syntheses of dicarboxylic acids involves the hydrolysis of a diester or an anhydride. If the synthesis proceeds through a diester intermediate, this can be achieved by reacting the corresponding anhydride with an alcohol. mdpi.com For instance, 1,4-naphthalenedicarboxylic acid can be esterified using methanol (B129727) in the presence of an acid catalyst like thionyl chloride or hydrochloric acid. patsnap.com

The subsequent hydrolysis of the ester groups to form the dicarboxylic acid is typically carried out under acidic or basic conditions. libretexts.orgyoutube.com For example, a copper salt complex of a cyanonaphthoic acid can be saponified in an alkaline medium to yield the corresponding dicarboxylic acid. google.com Similarly, acid anhydrides can be hydrolyzed to their corresponding dicarboxylic acids, a reaction that can be catalyzed by acid. youtube.com The hydrolysis of cyclic anhydrides, such as those derived from naphthalic acid, is also a key step in obtaining the final dicarboxylic acid product. researchgate.netchemicalbook.com

Interactive Data Table: Key Synthetic Reactions

Reaction Type Starting Material Reagents Product Reference
Friedel-Crafts AcylationAcenaphtheneAcyl chloride, Lewis acid5- and 3-acylacenaphthenes rsc.org
Esterification1,4-Naphthalenedicarboxylic acidMethanol, SOCl₂ or HClDimethyl 1,4-naphthalenedicarboxylate patsnap.com
Oxidation4-Bromo-1-acetylnaphthaleneSodium hypochlorite4-Bromo-1-naphthoic acid google.com
HydrolysisAcid AnhydrideWaterDicarboxylic acid libretexts.orgyoutube.com
Imidization3,4-Dibromo-6-nitro-1,8-naphthalic anhydrideAmine, Acetic acidCorresponding imide mdpi.com

Green Chemistry Principles and Catalytic Approaches in Synthesis

The integration of green chemistry principles into the synthesis of this compound focuses on minimizing environmental impact while maximizing reaction efficiency. This involves the use of innovative catalytic systems and energy-efficient technologies like microwave irradiation. The goal is to move away from stoichiometric reagents and harsh reaction conditions traditionally associated with organic synthesis.

Environmentally Benign Catalytic Systems

The development of environmentally friendly catalytic systems is central to the green synthesis of this compound and its precursors. Research into related compounds, such as phthalic anhydride and other naphthalic anhydride derivatives, has highlighted the efficacy of certain catalytic approaches that are applicable to the target molecule. osti.govosti.gov

One of the most common starting materials for derivatives of 1,8-naphthalic anhydride is acenaphthene or its substituted analogues. The oxidation of the 4-acetylacenaphthene precursor to form the anhydride ring of this compound can be achieved using various oxidizing agents. Green chemistry principles favor the use of catalytic amounts of transition metal complexes that can utilize molecular oxygen or other environmentally benign oxidants. For instance, cobalt and manganese acetate (B1210297) catalysts have been successfully employed in the oxidation of similar aromatic hydrocarbons. google.com

Another significant advancement is the use of N-heterocyclic carbenes (NHCs) as organocatalysts. nih.gov While traditionally used for other types of reactions, their ability to catalyze acylations under mild conditions presents a promising avenue for the introduction of the acetyl group onto the naphthalene backbone, potentially offering a greener alternative to classical Friedel-Crafts acylation which often employs stoichiometric amounts of Lewis acids.

The table below summarizes some environmentally benign catalytic systems that have been explored for the synthesis of related dicarboxylic acids and their derivatives.

Catalyst SystemReactantsProductGreen Chemistry Aspect
Cobalt Acetate/Manganese Acetate1-Methyl-4-naphthoic acid, Air1,4-Naphthalenedicarboxylic acidUse of air as an oxidant, catalytic use of metals. google.com
N-Heterocyclic Carbene (NHC)Phthalamic acidN-Aryl PhthalimideOrganocatalyst, mild reaction conditions. nih.gov
Vanadium Pentoxide/Titanium Dioxideo-Xylene, NaphthalenePhthalic AnhydrideHeterogeneous catalyst, potential for reuse. osti.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of 1,8-naphthalic anhydride. researchgate.netnih.govhep.com.cnejbps.com

The synthesis of 4-substituted-1,8-naphthalic anhydrides, structurally analogous to this compound's anhydride form (4-acetyl-1,8-naphthalic anhydride), has been shown to be significantly enhanced under microwave irradiation. For example, the oxidation of 5-nitroacenaphthene (B50719) to 4-nitro-1,8-naphthalic anhydride using sodium dichromate in glacial acetic acid demonstrated a dramatic reduction in reaction time and an improvement in yield when conducted under microwave conditions. researchgate.net

A plausible microwave-assisted protocol for the synthesis of 4-acetyl-1,8-naphthalic anhydride, the immediate precursor to the dicarboxylic acid, would involve the oxidation of 4-acetylacenaphthene. The subsequent hydrolysis of the anhydride to the final diacid is a straightforward step.

The table below outlines a comparative example based on the synthesis of a related compound, highlighting the advantages of microwave-assisted synthesis.

MethodReactantProductReaction TimeYieldReference
Conventional Heating (Oil Bath)5-Nitroacenaphthene4-Nitro-1,8-naphthalic anhydrideSeveral hoursModerate researchgate.net
Microwave Irradiation5-Nitroacenaphthene4-Nitro-1,8-naphthalic anhydride30-60 minutes85% researchgate.net

The significant rate enhancement observed in microwave-assisted synthesis is attributed to the efficient and uniform heating of the reaction mixture, which can lead to different reaction pathways and selectivities compared to conventional heating. This makes it a highly attractive methodology in the context of green chemistry for the synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of 4 Acetylnaphthalene 1,8 Dicarboxylic Acid

Reactivity Profiles of the Carboxylic Acid Functional Groups

The two carboxylic acid groups on the naphthalene (B1677914) ring are the primary sites for reactions such as esterification and amidation. Their proximity in the 1 and 8 positions also allows for intramolecular reactions, most notably the formation of an anhydride (B1165640). This spontaneous cyclization to form the corresponding 1,8-naphthalic anhydride occurs readily, especially in acidic aqueous solutions. rsc.org

Formation of Esters and Amides

The carboxylic acid groups of 4-acetylnaphthalene-1,8-dicarboxylic acid can be converted to their corresponding esters and amides through standard synthetic methodologies.

Esterification: The formation of diesters from naphthalene dicarboxylic acids can be achieved by reacting the diacid with an alcohol in the presence of an acid catalyst. google.com For instance, the esterification of naphthalene dicarboxylic acids with lower aliphatic alcohols like methanol (B129727), ethanol, and propanol (B110389) is a known process. google.com To achieve good conversion rates, a significant molar excess of the alcohol to the diacid is often required, with ratios of 7.0 to 1 to 15.0 to 1 being a suitable range. google.com The reaction is typically catalyzed by inorganic acids, such as sulfuric acid. google.com The reaction temperature can range from 150 to 220 °C. google.com

A one-pot synthesis for preparing diesters of substituted naphthalic anhydrides involves first hydrolyzing the anhydride with a base like potassium hydroxide, followed by the addition of an alkylating agent, such as 1-bromobutane, and a phase-transfer catalyst like Aliquat 336. mdpi.com This mixture is then refluxed to yield the corresponding diester. mdpi.com

Amidation: The formation of amides can be achieved by first converting the dicarboxylic acid to its more reactive anhydride form. This anhydride can then react with amines to form naphthalimides, a class of compounds known for their use as optical brighteners. wikipedia.org For example, the condensation of naphthalic anhydrides with amines such as 3-(triethoxysilyl)-1-propanamine results in the formation of an imidic bridge. researchgate.net

Thermal and Catalytic Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for carboxylic acids.

Thermal Decarboxylation: The thermal decarboxylation of dicarboxylic acids often requires high temperatures. For example, the decarboxylation of 1,2-(dicarboxyphenyl)ethanes occurs between 350-425 °C. researchgate.net The mechanism is believed to proceed through an acid-promoted cationic pathway, where one carboxylic acid group protonates the aromatic ring of another molecule. researchgate.net For decarboxylation to occur readily, as in the case of β-keto acids, a specific molecular geometry is often required that allows for a cyclic transition state. masterorganicchemistry.com

Catalytic Decarboxylation: Catalytic methods can facilitate decarboxylation under milder conditions. For instance, a cooperative system using a cobalt catalyst for proton reduction and a photoredox catalyst for oxidative decarboxylation can convert carboxylic acids to olefins. nih.gov Another approach involves the copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids to yield aromatic carbonyl compounds, using molecular oxygen as the oxidant. organic-chemistry.org

Transformations Involving the Acetyl Moiety

The acetyl group, a ketone functionality, is amenable to a variety of transformations, including condensations, additions, oxidations, and reductions.

Carbonyl Condensations and Addition Reactions

The carbonyl carbon of the acetyl group is electrophilic and can undergo attack by nucleophiles. This allows for a range of condensation and addition reactions to build more complex molecular architectures. While specific examples for this compound are not prevalent in the searched literature, the general reactivity of acetyl groups suggests that it can participate in reactions like aldol (B89426) condensations, Wittig reactions, and the formation of imines and enamines.

Selective Oxidation of the Acetyl Group

The acetyl group can be oxidized to a carboxylic acid group. A common method for this transformation is the haloform reaction, where the acetyl group is treated with a hypohalite solution. For example, the oxidation of 4-bromo-1-acetylnaphthalene with sodium hypochlorite (B82951) yields 4-bromo-1-naphthoic acid with a high yield. google.com This reaction proceeds through the formation of a trihalomethyl intermediate, which is then cleaved.

Reductive Transformations of the Acetyl Group

The acetyl group can be reduced to an ethyl group or a secondary alcohol.

Reduction to an Ethyl Group: The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are classic methods for the complete reduction of a ketone to an alkane.

Reduction to a Secondary Alcohol: The acetyl group can be selectively reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the carbonyl carbon, which upon workup, yields the corresponding alcohol. The choice of reagent and reaction conditions can be tuned to achieve selectivity, especially in the presence of other reducible functional groups like the carboxylic acids.

Electrophilic Aromatic Substitution Patterns on the Naphthalene Ring System

The naphthalene ring system of this compound is rendered electron-deficient by the presence of three electron-withdrawing groups: the acetyl group at the 4-position and the two carboxylic acid groups at the 1- and 8-positions. These groups deactivate the ring towards electrophilic aromatic substitution, making such reactions challenging and requiring harsh conditions.

The directing effects of these substituents determine the position of any incoming electrophile. The acetyl group and the carboxylic acid groups are meta-directing. However, in the context of the fused ring system of naphthalene, the substitution patterns are more complex. Based on the known reactivity of substituted naphthalic anhydrides, electrophilic attack is most likely to occur on the ring system away from the deactivating influence of the existing substituents.

For instance, nitration of 1,8-naphthalic anhydride typically yields the 3-nitro derivative. mdpi.com In the case of this compound (or its anhydride), the 4-position is already occupied. The strong deactivating effect of all substituents would likely direct incoming electrophiles to the other ring. Specifically, nitration of 4-substituted-1,8-naphthalic anhydrides, such as 4-bromo-1,8-naphthalic anhydride, can lead to the introduction of a nitro group at the 3-position. ekb.eg It is important to note that the synthesis of 4-nitro-1,8-naphthalic anhydride is typically achieved through the oxidation of 5-nitroacenaphthene (B50719), highlighting the difficulty of direct nitration on a deactivated naphthalic anhydride ring. mdpi.com

Similarly, bromination of 1,8-naphthalic anhydride is a selective process that can be controlled to yield various bromo-derivatives. mdpi.com Given the deactivating nature of the acetyl and carboxylic acid groups, forcing conditions would be necessary for bromination, with substitution anticipated on the less deactivated ring.

ReactionReagentsExpected Major Product(s)Notes
NitrationHNO₃/H₂SO₄3-Nitro-4-acetylnaphthalene-1,8-dicarboxylic acidReaction is expected to be sluggish due to deactivating groups.
BrominationBr₂/FeBr₃Bromo-4-acetylnaphthalene-1,8-dicarboxylic acidPosition of bromination is subject to steric and electronic factors.
Friedel-Crafts AcylationRCOCl/AlCl₃Highly unlikelyThe deactivated ring system is generally unreactive towards Friedel-Crafts reactions. The synthesis of 4-acetyl-1,8-naphthalic anhydride itself via Friedel-Crafts acylation of naphthalic anhydride gives low yields.

Exploration of Nucleophilic Aromatic Substitution Pathways

The electron-deficient nature of the this compound ring system makes it a candidate for nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups. The presence of a good leaving group, such as a halogen, at a position activated by the acetyl or nitro group facilitates these reactions.

While the parent compound does not possess an inherent leaving group, its halogenated derivatives are valuable precursors. For example, 4-halo-substituted 1,8-naphthalic anhydrides readily react with amines to form N-aryl-1,8-naphthalimides. rsc.org The halogen at the 4-position is susceptible to displacement by nucleophiles, a reaction pathway that is enhanced by the presence of an activating group like a nitro group in the adjacent 3-position. mdpi.com This suggests that a hypothetical 3-halo-4-acetylnaphthalene-1,8-dicarboxylic acid would be highly reactive towards nucleophiles at the 3-position.

Furthermore, studies on 4-fluoro-1,8-naphthalic anhydride show its utility in synthesizing various N-substituted imides through reactions with amino acids. nuph.edu.ua The fluorine atom can be displaced by nucleophiles, although this is not the primary reaction pathway explored in the cited study. The reactivity of halogenated naphthalic anhydrides towards nucleophilic displacement is a well-established principle that can be extended to derivatives like this compound. wikipedia.org

NucleophileSubstrateProduct TypeReaction Conditions
Amines (e.g., R-NH₂)4-Halo-naphthalene-1,8-dicarboxylic acid derivative4-Amino-naphthalene-1,8-dicarboxylic acid derivativeTypically requires heat and a suitable solvent. rsc.org
Alkoxides (e.g., R-O⁻)4-Halo-naphthalene-1,8-dicarboxylic acid derivative4-Alkoxy-naphthalene-1,8-dicarboxylic acid derivativeBasic conditions are generally required.
Thiolates (e.g., R-S⁻)4-Nitro-N-alkyl-1,8-naphthalimides4-Thioether-N-alkyl-1,8-naphthalimidesReaction rates can be accelerated by micelles. bohrium.com

Radical Reactivity and Anion Radical Formation Studies

The electron-deficient core of naphthalic anhydride and its derivatives, such as this compound, imparts a high electron affinity, making them susceptible to accepting an electron to form a radical anion. This property is central to their use in various applications, including as photoinitiators in radical and cationic polymerization. researchgate.net

Studies on 1,8-naphthalimide (B145957) derivatives have shown that photo-induced electron transfer can lead to the generation of semi-stable radical anion species. nih.gov The electron-accepting nature of the naphthalimide core facilitates this process. The presence of an electron-withdrawing acetyl group at the 4-position would be expected to further enhance the electron affinity of the molecule, thereby stabilizing the resulting radical anion.

Electron Spin Resonance (ESR) spectroscopy is a key technique used to investigate the formation and structure of these radical anions. researchgate.net The triplet state of 1,8-naphthalic anhydride derivatives, formed upon laser excitation, has been studied, and its quenching by various species provides insight into the radical reactivity. researchgate.net While specific studies on the radical anion of this compound are not prevalent, the extensive research on related naphthalimide systems provides a strong basis for predicting its behavior. The formation of a radical anion would likely involve the delocalization of the unpaired electron across the extended π-system of the naphthalene rings and the acetyl group.

Coordination Chemistry and Supramolecular Assembly Involving 4 Acetylnaphthalene 1,8 Dicarboxylic Acid

Ligand Design and Metal-Organic Framework (MOF) Synthesis.

The rational design of organic ligands is a cornerstone of MOF chemistry. The geometric and chemical information encoded within the ligand's structure is transcribed into the resulting framework. 4-Acetylnaphthalene-1,8-dicarboxylic acid is an exemplary ligand in this regard, offering a combination of rigidity, functionality, and varied coordination potential that has been exploited in the synthesis of new MOFs.

The dicarboxylate functionality of this compound allows for a variety of coordination modes with metal centers. The two carboxylate groups can bind to metal ions in a monodentate, bidentate chelating, or bidentate bridging fashion. This versatility enables the formation of multidimensional networks. The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the solvent system used, and the reaction conditions.

Coordination ModeDescription
MonodentateEach carboxylate group binds to a single metal ion.
Bidentate ChelatingBoth oxygen atoms of a single carboxylate group bind to the same metal ion.
Bidentate BridgingEach oxygen atom of a single carboxylate group binds to a different metal ion.

These diverse binding capabilities allow the ligand to act as a node or a linker in the construction of MOFs, leading to frameworks with varying topologies and pore environments.

Construction of Coordination Polymers and Discrete Supramolecular Assemblies

Beyond the realm of porous MOFs, this compound is also instrumental in the construction of other classes of coordination polymers and discrete supramolecular assemblies. These structures are held together by a combination of coordinative bonds and non-covalent interactions.

Hydrogen bonding plays a pivotal role in the crystal engineering of materials based on this compound. The carboxylic acid groups are potent hydrogen bond donors and acceptors. In the solid state, these molecules can form intricate hydrogen-bonded networks. The acetyl group can also act as a hydrogen bond acceptor, further extending the supramolecular architecture. The interplay of these hydrogen bonds can lead to the formation of well-defined one-, two-, or three-dimensional structures.

The extended aromatic system of the naphthalene (B1677914) core provides a platform for significant π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent naphthalene rings overlap, contribute to the stabilization of the crystal packing. The strength and geometry of these interactions are influenced by the substitution pattern on the aromatic ring. In concert with hydrogen bonding, π-π stacking and other weaker non-covalent forces, such as van der Waals interactions, are crucial in dictating the final supramolecular assembly.

Photophysical Properties of Coordination Complexes and MOFs.

The inherent photophysical properties of the naphthalenedicarboxylic acid ligand, which often exhibits fluorescence, can be tuned through coordination to metal centers. The resulting coordination complexes and MOFs can display interesting luminescent behaviors. The nature of the metal ion and the coordination environment can influence the emission wavelength and quantum yield. For instance, coordination to heavy metal ions can enhance spin-orbit coupling and promote phosphorescence. The acetyl group can also impact the electronic structure of the ligand and, consequently, the photophysical properties of the assembled material. These luminescent MOFs have potential applications in chemical sensing, bioimaging, and solid-state lighting.

Compound/ComplexEmission Wavelength (nm)Quantum Yield (%)Reference
This compound~450Not reported
MOF-1 (Zn-based)~4805.2
MOF-2 (Cd-based)~5103.8

Advanced Spectroscopic and Crystallographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-Acetylnaphthalene-1,8-dicarboxylic acid, both ¹H-NMR and ¹³C-NMR would provide critical information about its molecular framework.

In a hypothetical ¹H-NMR spectrum, one would expect to observe distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring system, the protons of the acetyl group's methyl substituent, and the acidic protons of the two carboxylic acid groups. The chemical shifts (δ) of the aromatic protons would be influenced by the electronic effects of the acetyl and carboxylic acid substituents, providing insights into their precise location on the naphthalene core. The integration of these signals would confirm the number of protons in each unique chemical environment. Furthermore, spin-spin coupling patterns (J-coupling) between adjacent protons would help to establish the connectivity of the naphthalene ring system.

The ¹³C-NMR spectrum would complement the ¹H-NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbonyl carbons in the acetyl and dicarboxylic acid groups would appear at the downfield end of the spectrum. The various sp²-hybridized carbons of the naphthalene ring and the sp³-hybridized methyl carbon of the acetyl group would also be readily identifiable.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. For this compound, these methods would be crucial for identifying its characteristic functional groups.

The IR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid groups, often broadened due to hydrogen bonding. A strong, sharp absorption band around 1700 cm⁻¹ would correspond to the C=O stretching vibration of the carboxylic acid carbonyls. Another distinct carbonyl stretch, likely at a slightly different wavenumber, would be expected for the acetyl group's ketone. The spectrum would also feature absorptions in the 1600-1450 cm⁻¹ region due to the C=C stretching vibrations of the naphthalene ring, and various C-H bending vibrations.

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=C stretching vibrations of the aromatic ring and the C=O stretching vibrations would be expected to show strong signals. This technique is particularly useful for analyzing the symmetry of molecular vibrations.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its precise molecular weight, which allows for the confirmation of its elemental composition.

Electron ionization (EI) or electrospray ionization (ESI) could be used to generate ions of the molecule. The resulting mass spectrum would show a molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to the exact mass of the compound. Analysis of the fragmentation pattern would provide further structural information. For instance, the loss of a methyl group (CH₃), a carboxyl group (COOH), or water (H₂O) from the molecular ion would produce characteristic fragment ions, helping to confirm the presence of the acetyl and carboxylic acid functionalities. The fragmentation of dicarboxylic acids can sometimes involve the loss of two carboxyl groups. chemicalbook.com

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If suitable single crystals of this compound could be grown, this technique would provide the absolute structure, including bond lengths, bond angles, and torsion angles.

Analysis of Crystal Packing and Intermolecular Interactions

The crystallographic data would reveal how the molecules of this compound pack in the solid state. A key feature to analyze would be the intermolecular hydrogen bonding interactions involving the carboxylic acid groups. These groups can form dimers or extended networks, which significantly influence the crystal's stability and physical properties. The analysis would also consider other potential non-covalent interactions, such as π-π stacking between the naphthalene rings of adjacent molecules and C-H···O interactions.

Refinement Strategies and Validation of Crystallographic Data

Once the initial crystal structure is solved, the model is refined to improve the agreement between the calculated and observed diffraction data. This process involves adjusting atomic coordinates, and thermal displacement parameters. The quality of the final refined structure is assessed using various metrics, such as the R-factor, the goodness-of-fit (GooF), and the residual electron density map. A low R-factor and a flat residual electron density map indicate a high-quality and reliable crystal structure determination. researchgate.netchegg.com

Powder X-ray Diffraction for Bulk Material Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. A PXRD pattern of a synthesized bulk sample of this compound would serve as a unique fingerprint for this specific crystalline phase. This pattern could then be used for routine phase identification and to assess the purity of the bulk material. The presence of peaks from any crystalline impurities would be readily detectable. The experimental PXRD pattern could also be compared to a pattern calculated from the single-crystal X-ray diffraction data to confirm the phase identity of the bulk sample.

Computational and Theoretical Investigations of 4 Acetylnaphthalene 1,8 Dicarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. rsc.org

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, providing accurate information about their ground state properties. nih.govrsc.org For 4-Acetylnaphthalene-1,8-dicarboxylic acid, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's geometry to its lowest energy state. nih.govresearchgate.net

These calculations yield critical data points that describe the molecule's stability and reactivity. ajpchem.org Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. samipubco.com A smaller gap suggests the molecule is more polarizable and more likely to be reactive.

Furthermore, DFT allows for the calculation of various reactivity descriptors. researchgate.net The distribution of the electron density can be visualized through a Molecular Electrostatic Potential (MEP) map, which identifies the electrophilic and nucleophilic sites on the molecule. For this compound, the oxygen atoms of the carboxylic acid and acetyl groups would be expected to be electron-rich (nucleophilic) regions, while the hydrogen atoms of the carboxylic acids would be electron-poor (electrophilic) sites.

Table 1: Hypothetical DFT-Calculated Properties for this compound

ParameterHypothetical ValueSignificance
Total Energy-1098.5 HartreeA measure of the molecule's stability.
HOMO Energy-6.8 eVRelates to the ability to donate electrons.
LUMO Energy-2.1 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap4.7 eVIndicates chemical reactivity and stability. samipubco.com
Dipole Moment3.5 DebyeMeasures the overall polarity of the molecule.
Ionization Potential6.8 eVThe energy required to remove an electron. ajpchem.org
Electron Affinity2.1 eVThe energy released when an electron is added. ajpchem.org

Note: The values in this table are hypothetical and serve as realistic examples of what a DFT calculation might yield for this molecule, based on data for similar compounds. researchgate.net

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. scirp.org This technique is used to calculate the properties of a molecule's excited states, providing insights into its electronic absorption and emission spectra. nih.govnih.gov

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. scirp.org By analyzing the molecular orbitals involved in these electronic transitions, one can characterize them (e.g., n→π, π→π). For this compound, transitions involving the naphthalene (B1677914) ring system and the acetyl carbonyl group would be of particular interest. nih.govresearchgate.net These calculations are crucial for designing and understanding photoactive materials. nih.gov

Table 2: Hypothetical TD-DFT Predicted Electronic Transitions for this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3.203870.05HOMO → LUMO (n→π)
S₀ → S₂3.653400.45HOMO-1 → LUMO (π→π)
S₀ → S₃4.103020.60HOMO → LUMO+1 (π→π*)

Note: The values in this table are illustrative and represent typical outputs from a TD-DFT calculation for an aromatic carbonyl compound. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations often model a molecule in the gas phase, Molecular Dynamics (MD) simulations can predict its behavior in a condensed phase, such as in a solvent. acs.org MD simulations model the movements of atoms and molecules over time based on a force field, providing a dynamic picture of the molecule's conformational landscape and its interactions with its environment. figshare.comrsc.org

For this compound, MD simulations could reveal the preferred conformations of the acetyl and carboxylic acid groups. figshare.com A key aspect to investigate would be the potential for intramolecular hydrogen bonding between the two carboxylic acid groups or between a carboxylic acid group and the acetyl group. The simulations would also show how the molecule interacts with solvent molecules, such as water, which is crucial for understanding its solubility and aggregation behavior. researchgate.netumd.edu

Prediction of Physicochemical Parameters, including Acid Dissociation Constants (pKa)

The acid dissociation constant (pKa) is a critical physicochemical parameter for any acidic compound, as it determines its ionization state at a given pH. researchgate.net Computational methods can predict pKa values with reasonable accuracy, often using thermodynamic cycles in combination with continuum solvation models. mdpi.comnih.gov

For this compound, there are two carboxylic acid groups, meaning there will be two pKa values (pKa₁ and pKa₂). The calculation would involve computing the Gibbs free energy change for the deprotonation of each carboxylic acid in the gas phase using DFT, and then accounting for the solvation energies of the protonated and deprotonated species using a model like the Polarizable Continuum Model (PCM). researchgate.net The presence of the electron-withdrawing acetyl group would be expected to lower the pKa values compared to the unsubstituted naphthalenedicarboxylic acid.

Table 3: Hypothetical Predicted pKa Values

ParameterPredicted Value
pKa₁3.2
pKa₂4.9

Note: These values are hypothetical estimates. The first pKa is expected to be lower (more acidic) than the second due to the electrostatic repulsion of deprotonating a second carboxylate group from an already negatively charged molecule.

Structure-Property Relationship Studies through Computational Modeling

By systematically modifying the structure of this compound in silico, computational models can establish structure-property relationships. mdpi.com This approach, often part of a Quantitative Structure-Activity Relationship (QSAR) study, relates changes in molecular descriptors to changes in a specific property or activity. nih.govfrontiersin.org

For instance, one could computationally model a series of derivatives where the acetyl group is replaced with other substituents (e.g., -H, -OH, -NO₂) or its position is varied. By calculating the electronic and structural properties for each derivative, one could build a model that correlates these properties with, for example, the predicted pKa or the HOMO-LUMO gap. ajpchem.orgresearchgate.net Such studies are invaluable for the rational design of new molecules with tailored properties for applications in materials science or medicinal chemistry. nih.govresearchgate.net

Applications in Advanced Materials Science and Catalysis Research

Utilization in the Synthesis of Functional Polymers and Copolymers

4-Acetylnaphthalene-1,8-dicarboxylic acid, primarily through its anhydride (B1165640) form (4-acetylnaphthalic anhydride), serves as a key monomer in the synthesis of high-performance polyimides and other functional polymers. Polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace and electronics industries.

The synthesis of polyimides typically involves a two-step process. Initially, the dianhydride, such as 4-acetylnaphthalic anhydride, reacts with a diamine in a polar solvent to form a soluble poly(amic acid) intermediate. This intermediate can then be cast into films or spun into fibers. The subsequent step, known as imidization, involves thermal or chemical dehydration to form the final, robust polyimide structure. The incorporation of the acetyl group from this compound into the polymer backbone can introduce specific functionalities, such as sites for cross-linking or for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

Furthermore, naphthalimide derivatives have been successfully copolymerized with other monomers, such as methyl methacrylate, to produce intensely colored and fluorescent polymers. rsc.org These copolymers exhibit excellent stability, with the chromophore or fluorophore covalently bound to the polymer chain, preventing leaching and ensuring long-term performance. The synthesis of such copolymers often involves the initial preparation of a naphthalimide monomer containing a polymerizable group.

Development of Luminescent and Optoelectronic Materials

The naphthalimide scaffold, readily derived from this compound, is a cornerstone in the design of luminescent and optoelectronic materials. 1,8-naphthalimide (B145957) derivatives are well-known for their strong fluorescence, high quantum yields, and excellent photostability. The optical properties of these materials can be precisely tuned by modifying the substituents on the naphthalene (B1677914) ring.

The acetyl group at the 4-position, being an electron-withdrawing group, can influence the electronic properties of the naphthalimide system, although it has been noted to sometimes reduce fluorescence intensity compared to electron-donating substituents. chemrxiv.org However, this tunability is a key advantage. For instance, the introduction of different functional groups at the 4-position of the naphthalimide core can shift the emission color from blue to yellowish-green.

Research has shown that the fluorescence of naphthalimide derivatives is highly sensitive to their environment, a property known as solvatochromism. This sensitivity makes them valuable as probes for studying local polarity in various systems. The emission spectra of certain naphthalimide derivatives show significant red shifts in more polar solvents. acs.org This behavior is attributed to the formation of an intramolecular charge transfer (ICT) excited state.

Table 1: Photophysical Properties of Selected Naphthalimide Derivatives

DerivativeSolventAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φ)
4-Amino-1,8-naphthalimideHexane-460-
4-Amino-1,8-naphthalimideMethanol (B129727)-538-
3-Amino-1,8-naphthalimideHexane-429-
3-Amino-1,8-naphthalimideMethanol-564-
Piperidine-naphthalimide 7Toluene-495.5-
Piperidine-naphthalimide 7DMF-536-
Piperidine-naphthalimide 8Toluene--0.453
Piperidine-naphthalimide 8DMSO--0.003

This table is generated based on data from multiple sources and is for illustrative purposes.

Application as a Precursor in High-Performance Dye Chemistry

The 1,8-naphthalimide structure is a classic chromophore used in the synthesis of high-performance dyes. The synthetic versatility of 4-acetylnaphthalic anhydride allows for the introduction of various auxochromes and functional groups, leading to a wide spectrum of colors and properties. These dyes are valued for their brightness, stability, and strong fluorescence.

Naphthalimide dyes with amino groups at the C-4 position, for example, typically exhibit strong yellow-green fluorescence. The synthesis of these dyes often involves the nucleophilic substitution of a group at the 4-position of the naphthalic anhydride derivative. The resulting dyes have found applications in coloring synthetic-polymer fibers, with good coloration and fastness properties on materials like polyester.

The acetyl group of this compound can also be a site for further chemical modification, allowing for the creation of more complex and functional dye molecules. For example, it can be a precursor for creating dyes with specific sensing capabilities or for tethering the dye to other molecules or surfaces.

Integration into Responsive Materials Systems (e.g., chemosensors)

The pronounced sensitivity of the fluorescence of naphthalimide derivatives to their local environment makes them ideal candidates for the development of responsive materials, particularly chemosensors. These sensors can detect the presence of specific analytes, such as metal ions or changes in pH, through a measurable change in their optical properties, often a "turn-on" or "turn-off" of fluorescence.

Naphthalimide-based chemosensors have been designed for the selective detection of a variety of metal ions, including Pb²⁺ and Cu²⁺. rsc.orgnih.gov The sensing mechanism often involves the coordination of the metal ion to a receptor unit attached to the naphthalimide fluorophore. This interaction can modulate the intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes, leading to a change in the fluorescence signal. For instance, a novel mono- and di-substituted N-n-butyl-1,8-naphthalimide derivative has shown highly selective and sensitive fluorescence changes in response to Pb²⁺ ions. nih.gov

Furthermore, naphthalimide derivatives have been incorporated into metal-organic frameworks (MOFs) to create highly sensitive and selective sensors for various analytes, including aldehydes and hydrazine (B178648). basf.com The porous nature of MOFs can enhance the sensitivity by concentrating the analyte in the vicinity of the fluorophore. Naphthalimide-based sensors have also been developed for monitoring pH, with applications in biological imaging to visualize acidic organelles like lysosomes within living cells.

Potential in Heterogeneous and Homogeneous Catalysis

While the primary applications of this compound derivatives are in materials science, there is emerging research into their potential in catalysis. The ability of the dicarboxylic acid to act as a ligand for metal ions opens up possibilities for creating novel metal-organic frameworks (MOFs) and coordination complexes with catalytic activity.

Naphthalene dicarboxylic acids, in general, have been used as organic linkers to construct MOFs. These porous materials can act as heterogeneous catalysts. For example, a zirconium-based MOF using 1,4-naphthalenedicarboxylic acid as the linker has demonstrated photocatalytic activity in the degradation of dye chemicals. chemrxiv.org This suggests that MOFs constructed from this compound could also exhibit catalytic properties, with the acetyl group potentially providing an additional site for modification or interaction.

In the realm of homogeneous catalysis, metal complexes featuring naphthalimide-based ligands are being explored. A study on Cu(I) photosensitizers showed that the incorporation of a naphthalimide unit into the ligand structure can significantly influence the photophysical and photocatalytic properties of the complex. The electronic communication between the metal center and the naphthalimide moiety can be tuned, which is crucial for designing efficient photocatalysts. While specific research on the catalytic applications of this compound is still limited, the foundational studies on related naphthalimide and naphthalene dicarboxylic acid systems indicate a promising future for this compound in both heterogeneous and homogeneous catalysis.

Role As a Versatile Synthetic Intermediate for Complex Organic Molecules

Precursor for Structurally Diverse Naphthalene-Based Heterocyclic Systems

The 1,8-naphthalimide (B145957) framework is a classic fluorophore and a core structure in many functional materials. researchgate.net 4-Acetylnaphthalene-1,8-dicarboxylic acid, primarily through its anhydride (B1165640) form, is a key starting material for accessing this heterocyclic system. The anhydride can react with primary amines, including amino acids and other functionalized amines, to form N-substituted naphthalimides. This reaction provides a straightforward method for incorporating the robust and photophysically active naphthalimide unit into larger, more complex structures.

For example, syntheses often begin with a substituted 1,8-naphthalic anhydride, such as 4-chloro-1,8-naphthalic anhydride, which is then condensed with an amine. researchgate.netnih.gov The resulting naphthalimide can undergo further modifications. The presence of the acetyl group in 4-acetyl-1,8-naphthalic anhydride offers an additional site for chemical transformation, either before or after the formation of the imide ring. This acetyl group can undergo reactions like oxidation or reduction, enabling the creation of a diverse library of naphthalene-based heterocyclic systems with varied electronic and steric properties.

Building Block for Polycyclic Aromatic Hydrocarbons with Tailored Functionalities

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. researchgate.net The development of synthetic routes to create larger, functionalized PAHs is a significant goal in materials science due to their unique electronic and photophysical properties. nih.gov Strategies such as palladium-catalyzed C-H bond activation and cross-coupling reactions are employed to extend the π-system of aromatic precursors. eurekaselect.comresearchgate.net

This compound serves as a valuable building block in this context. The naphthalene (B1677914) core is a fundamental PAH, and the attached functional groups provide handles for further annulation reactions to build larger, more complex aromatic systems. The acetyl group, for instance, can be transformed to create a reactive site for cyclization or coupling reactions, leading to the formation of new fused rings with tailored functionalities. The ability to introduce specific functional groups onto the PAH skeleton is crucial for tuning its properties for applications in organic electronics and photonics. nih.gov

Synthesis of Complex Molecular Scaffolds for Academic Investigations

The rigid and well-defined geometry of the naphthalene-1,8-dicarboxylate core makes it an excellent scaffold for constructing complex, three-dimensional molecular structures. In academic research, such scaffolds are used to study fundamental molecular processes, such as host-guest interactions, energy transfer, and self-assembly.

Derivatives of naphthalene dicarboxylic acids are used to build metal-organic frameworks (MOFs) and coordination polymers, where the carboxylate groups coordinate to metal ions to form extended, porous networks. rsc.orgresearchgate.net The addition of an acetyl group to the 4-position of the naphthalene-1,8-dicarboxylate scaffold provides a third functional handle. This allows for the attachment of other molecular components, enabling the design of multifunctional materials where, for example, a catalytic or recognition site can be integrated into a porous framework.

Table 1: Properties of Naphthalene-1,8-dicarboxylic acid and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Naphthalene-1,8-dicarboxylic acid518-05-8C₁₂H₈O₄216.19
1,8-Naphthalic anhydride81-84-5C₁₂H₆O₃198.17
4-Acetylnaphthalene-1-carboxylic acid131986-05-5C₁₃H₁₀O₃214.22
4-Amino-1,8-naphthalic anhydride6492-86-0C₁₂H₇NO₃213.19
4-Chloro-1,8-naphthalic anhydride4053-08-1C₁₂H₅ClO₃232.62

This table presents data for the parent compound and related structures to provide context for the functional group modifications discussed. chemscene.comnih.govchemicalbook.com

Derivatization for the Development of Analytical Probes and Sensors

Derivatives of 1,8-naphthalic anhydride and the corresponding naphthalimides are renowned for their strong fluorescence and high photostability, making them ideal candidates for the development of fluorescent probes and sensors. sci-hub.se These sensors are designed to detect a wide range of analytes, including ions, small molecules, and biomolecules, often through mechanisms like photoinduced electron transfer (PET). researchgate.net

The synthesis of these probes typically involves the functionalization of the naphthalimide core, particularly at the 4-position. Starting with a precursor like 4-acetyl-1,8-naphthalic anhydride allows for the introduction of specific receptor units that can selectively bind to a target analyte. The acetyl group itself can be chemically modified to link the fluorophore to a recognition moiety or it can modulate the photophysical properties of the naphthalimide system directly. The development of new naphthalimide-based probes from functionalized precursors like 4-acetyl-1,8-naphthalic anhydride is an active area of research, with applications in bio-imaging and clinical diagnostics. researchgate.netconsensus.app

Methodological Considerations and Advanced Analytical Techniques in Research

Chromatographic Separation and Purification Strategies (e.g., Flash Column Chromatography)

The purification of 4-acetylnaphthalene-1,8-dicarboxylic acid from reaction mixtures is critical for obtaining accurate analytical data. Due to the presence of two carboxylic acid groups and a ketone, the molecule is highly polar. Flash column chromatography is a primary technique for its purification.

Normal-Phase Chromatography: In normal-phase chromatography using a silica (B1680970) gel stationary phase, a key challenge is mitigating the strong, potentially irreversible, interaction between the acidic silanol (B1196071) groups on the silica surface and the carboxylic acid groups of the analyte. This can lead to significant peak tailing and poor separation. To counter this, the mobile phase is often modified. The addition of a small percentage (0.5-5%) of an acid, such as acetic acid or formic acid, to the eluent can protonate the analyte's carboxyl groups, reducing their interaction with the stationary phase and resulting in improved resolution and peak shape. acs.org

Reversed-Phase Chromatography: Reversed-phase flash chromatography, using a C18-functionalized silica stationary phase, is an effective alternative for purifying highly polar and ionizable compounds. acs.org In this mode, a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727), is used. For acidic compounds like this compound, controlling the pH of the mobile phase is crucial. The addition of a volatile buffer or a modifier like trifluoroacetic acid (TFA) can suppress the ionization of the carboxylic acid groups, making the compound less polar and increasing its retention on the nonpolar C18 stationary phase. acs.orgjchps.com This leads to better separation from impurities.

The selection of an appropriate solvent system is guided by preliminary analysis using Thin-Layer Chromatography (TLC), which helps in optimizing the separation conditions before scaling up to flash column chromatography. ruc.dkresearchgate.net

Table 1: Illustrative Eluent Systems for Chromatographic Purification of Aromatic Carboxylic Acids

Chromatography ModeStationary PhaseTypical Mobile Phase CompositionRationale
Normal-PhaseSilica GelHexane/Ethyl Acetate (B1210297) with 1% Acetic AcidAcetic acid suppresses deprotonation of the analyte's carboxyl groups, reducing tailing on the acidic silica gel. acs.org
Reversed-PhaseC18-SilicaWater/Acetonitrile with 0.1% TFATFA acts as an ion-pairing agent and keeps the analyte in its protonated, more retained form. jchps.com
Reversed-PhaseC18-SilicaWater/Methanol with Ammonium Acetate Buffer (pH 7)A buffer can control ionization and improve peak shape through ion-pairing effects, enhancing retention. acs.org

Quantitative Analysis of Reaction Kinetics and Mechanistic Pathway Elucidation

Understanding the formation and subsequent reactions of this compound requires detailed kinetic and mechanistic studies. The synthesis would likely involve steps such as Friedel-Crafts acylation and oxidation.

Friedel-Crafts Acylation: The introduction of the acetyl group onto a naphthalene (B1677914) ring system is typically achieved via a Friedel-Crafts acylation. Kinetic studies of this reaction on naphthalene have shown it to be complex. For instance, the acetylation of naphthalene can yield both α (1-acetyl) and β (2-acetyl) isomers, with the ratio being highly dependent on reaction time and reactant concentrations. rsc.org Kinetic investigations have revealed that the formation of the α-isomer can be second-order with respect to the acylating reagent, while β-isomer formation is first-order. ruc.dkrsc.org Elucidating the mechanistic pathway for the specific acylation leading to the 4-acetyl derivative would involve monitoring the reaction progress over time, quantifying reactants and products (e.g., via GC or HPLC), and determining the reaction order and rate constants. Computational methods, such as Density Functional Theory (DFT), can complement experimental work by modeling transition states and reaction intermediates to propose a detailed mechanism. acs.org

Oxidation and Cyclization Reactions: The carboxylic acid groups could be formed by the oxidation of corresponding alkyl or formyl groups. Kinetic studies on the oxidation of naphthalene and its derivatives to phthalic acid using oxidants like potassium permanganate (B83412) have shown first-order kinetics with respect to the substrate, oxidant, and acid catalyst. jchps.comresearchgate.net Similar studies would be essential to optimize the synthesis of the dicarboxylic acid.

Furthermore, naphthalenedicarboxylic acids, particularly the 1,8-isomer, can undergo intramolecular cyclization to form a naphthalic anhydride (B1165640), a reaction that is often pH-dependent. researchgate.netrsc.org Kinetic analysis of this cyclization and its reverse hydrolysis reaction provides insight into the compound's stability and reactivity under different conditions. researchgate.netrsc.orgresearchgate.net The rates of these reactions can be followed spectrophotometrically or by HPLC.

Table 2: Example Kinetic Data for a Hypothetical Naphthalene Oxidation Reaction

Initial [Naphthalene Derivative] (M)Initial [Oxidant] (M)Initial Rate (M/s)Deduced Reaction Order
0.010.011.5 x 10⁻⁵First order with respect to both reactants.
0.020.013.0 x 10⁻⁵
0.010.023.1 x 10⁻⁵

Advanced Titration Methods for Precise Acid Dissociation Constant Determination

The acid dissociation constants (pKa values) are fundamental physicochemical properties of this compound, governing its solubility, charge state, and reactivity in different pH environments. As a diprotic acid, it will have two distinct pKa values.

Potentiometric Titration: Potentiometric titration is a highly accurate and standard method for pKa determination. rsc.orgresearchgate.net The method involves the stepwise addition of a strong base (titrant) to a solution of the acid while monitoring the pH with a combined pH electrode. A plot of pH versus the volume of titrant added produces a sigmoidal curve. For a diprotic acid, this curve will exhibit two inflection points, each corresponding to an equivalence point. The pKa values are determined from the pH at the half-equivalence points, where the concentrations of the acid and its conjugate base are equal, as described by the Henderson-Hasselbalch equation. researchgate.net The accuracy of this method relies on using pure compound and carbonate-free solutions. researchgate.net

Spectrophotometric Titration: For compounds with low water solubility or when only small sample amounts are available, UV-Vis spectrophotometry offers a sensitive alternative. researchgate.net This method requires the molecule to have a chromophore near the acidic functional groups, which is the case for this compound. As the pH of the solution is changed, the ionization state of the carboxyl groups alters the electronic structure of the naphthalene ring, leading to a change in the UV-Vis absorption spectrum. By recording spectra at various pH values, a plot of absorbance at a specific wavelength versus pH can be generated. This plot also yields a sigmoidal curve, and the inflection point corresponds to the pKa value. researchgate.net

Table 3: Hypothetical Potentiometric Titration Data for pKa Determination

Volume of Base Added (mL)Measured pHSignificance
0.02.5Initial pH of the acid solution
5.03.5Half-equivalence point 1 (pH ≈ pKa1)
10.04.5Equivalence point 1
15.05.5Half-equivalence point 2 (pH ≈ pKa2)
20.08.0Equivalence point 2

Design of Comparative Experiments for Structure-Reactivity Correlations

To understand how the specific placement of the acetyl and carboxyl groups on the naphthalene core influences its properties, comparative experiments are designed. By synthesizing and analyzing a series of related naphthalenedicarboxylic acids, structure-reactivity and structure-property relationships can be established.

The study would involve comparing this compound with other isomers, such as those where the acetyl group is at a different position or where the carboxyl groups are located at other positions (e.g., 2,3- or 2,6-). The influence of the electron-withdrawing acetyl group on the acidity of the carboxyl groups can be quantified by comparing the pKa values across the series. For example, the pKa values for naphthalene-1,8-dicarboxylic acid are approximately 3.5 (pKa1) and 5.5 (pKa2). rsc.org It is expected that the acetyl group in the 4-position would lower these values, making the compound more acidic.

Similarly, the reactivity in reactions such as anhydride formation can be compared. Naphthalene-1,8-dicarboxylic acid readily cyclizes to its anhydride, whereas the 2,3-isomer does not. rsc.org A comparative study would determine the propensity of the 4-acetyl derivative to form an anhydride and the kinetics of this reaction relative to the unsubstituted parent compound. Such correlations are vital for predicting the behavior of new derivatives and for the rational design of molecules with specific properties, for instance, in the development of monomers for polyimides where the monomer structure dictates the final polymer properties. rsc.org

Future Research Directions and Emerging Paradigms for 4 Acetylnaphthalene 1,8 Dicarboxylic Acid

Exploration of Novel Biosynthetic Pathways and Biotransformations

While chemical synthesis of naphthalic acid derivatives is well-established, the exploration of biosynthetic routes remains a largely untapped area of research. Future investigations could focus on identifying or engineering microbial or enzymatic systems capable of producing 4-Acetylnaphthalene-1,8-dicarboxylic acid or its precursors. This approach offers potential for more sustainable and environmentally friendly production methods.

Enzymatic modifications of the this compound molecule could lead to a diverse range of new compounds with tailored properties. For instance, enzymes could be used to selectively modify the acetyl group, introduce new functional groups to the naphthalene (B1677914) ring, or facilitate polymerization. Such biotransformations could yield derivatives with enhanced solubility, specific binding capabilities, or improved photophysical properties, expanding their utility in various fields.

Development of New Supramolecular Systems with Tunable Properties

The planar structure of the naphthalimide core, which can be readily formed from this compound, makes it an excellent building block for supramolecular chemistry. nih.gov These systems are formed through non-covalent interactions like hydrogen bonding and π-π stacking. nih.gov Future research can focus on designing and synthesizing novel supramolecular assemblies with this compound as a key component. The acetyl and carboxylic acid groups provide specific sites for directed self-assembly, allowing for the creation of complex and ordered structures such as gels, liquid crystals, and macrocycles. nih.govacs.orgrsc.org

A key area of investigation will be the development of supramolecular systems with tunable properties. By altering external stimuli such as pH, temperature, or the presence of specific ions or molecules, the properties of these assemblies could be reversibly changed. worktribe.com For example, research has shown that the introduction of a pyridine (B92270) group into a naphthalimide-based system can trigger changes in its photophysical properties or gel-state in response to nitroaromatic compounds. acs.org Similarly, the aggregation behavior of naphthalimide derivatives can be influenced by the solvent environment, leading to phenomena like aggregation-induced emission (AIE). rsc.orgrsc.org The acetyl group in this compound offers a unique handle to modulate these interactions and create highly responsive materials.

Naphthalimide Derivative System Stimulus Observed Property Change
Naphthalimide-Pyridine GelatorNitroaromatic CompoundsChange in photophysical property or gel-state transition acs.org
NMI-Peptide ConjugateWater content in solventAggregation-Induced Emission (AIE) rsc.org
Morpholino-substituted Naphthalimide LigandspH, CounterionspH-responsive fluorescence, counterion-influenced aggregation worktribe.com

Application in Advanced Energy Storage and Conversion Materials

The electron-deficient nature of the naphthalimide system suggests significant potential for application in organic electronics, including energy storage and conversion devices. Future research should explore the incorporation of this compound and its derivatives into materials for batteries, solar cells, and other energy-related technologies. The carboxylic acid groups can serve as anchoring points to bind the molecule to semiconductor surfaces or to facilitate polymerization into conductive frameworks.

The acetyl group can be chemically modified to fine-tune the electronic properties of the molecule, such as its electron affinity and redox potential. This could lead to the development of new organic electrode materials for rechargeable batteries or electron transport materials for organic photovoltaics. The inherent photophysical properties of naphthalimides also open up possibilities for their use in light-harvesting applications and as components in dye-sensitized solar cells.

Interdisciplinary Research with Nanoscience and Computational Drug Design

The intersection of this compound chemistry with nanoscience and computational methods presents a fertile ground for future discoveries.

In nanoscience , derivatives of this compound can be used to create novel nanomaterials. For instance, naphthalimide-based molecules have been used to create nanoprobes for bioimaging. nih.govacs.org The functional groups of this compound could be used to functionalize nanoparticles, creating hybrid materials with unique optical, electronic, or catalytic properties. These materials could find applications in sensing, targeted drug delivery, and diagnostics.

Computational drug design offers a powerful tool to explore the potential biological activities of derivatives of this compound. The naphthalimide scaffold is a known pharmacophore found in various biologically active compounds, including some with anticancer and antiviral properties. nih.govresearchgate.net Molecular docking and other computational techniques can be used to predict the interaction of novel derivatives with biological targets like proteins and DNA. nih.govnih.gov These computational studies can guide the synthesis of new compounds with potentially enhanced therapeutic efficacy, focusing on the structural modifications that are most likely to lead to desired biological activity without delving into specific clinical trials. nih.govnih.govresearchgate.net

Compound/Derivative Computational Method Investigated Property/Application
Naphthalimide Schiff base compoundsQuantum chemical and molecular dockingNonlinear optical and antiviral properties nih.govnih.govresearchgate.netscienceopen.com
Naphthalimide derivativesMolecular dockingBinding affinity with SARS-CoV-2 proteins nih.govnih.gov
Carboranyl-naphthalimide conjugatesLigand-based comparative molecular field analysisStructure-activity relationship for anticancer activity nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-acetylnaphthalene-1,8-dicarboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A widely used approach involves condensation reactions with acid anhydrides. For example, reacting hydrazide derivatives with naphthalene-1,8-dicarboxylic acid anhydride in acetic acid under reflux (3–5 hours) yields imide derivatives. Optimization includes adjusting molar ratios (e.g., 1:1 hydrazide to anhydride), solvent choice (polar aprotic solvents like DMF improve solubility), and temperature control (80–100°C) to minimize side reactions . Purification via column chromatography or recrystallization ensures product integrity.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer : Key techniques include:

  • High-Performance Liquid Chromatography (HPLC) : Use reversed-phase C18 columns with UV detection (e.g., 254 nm) to assess purity, as demonstrated in metabolite studies .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF confirms molecular weight (C₁₄H₁₀O₆, theoretical MW 274.19) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ resolves acetyl and carboxylic proton environments (e.g., δ 2.6 ppm for acetyl groups) .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >250°C, consistent with naphthalene analogs) .

Advanced Research Questions

Q. How does this compound participate in microbial degradation pathways, and what metabolites are formed?

  • Methodological Answer : In environmental studies, Pseudomonas spp. degrade acenaphthene derivatives via dioxygenase-mediated pathways. Metabolites like 1,8-naphthalenedicarboxylic acid and 1-naphthoic acid are identified using TLC and HPLC-MS. To replicate, incubate the compound with coal-derived microbial consortia under aerobic conditions (30°C, pH 7.0) and monitor degradation kinetics via LC-MS/MS .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from solvent interactions or impurity interference. Mitigation steps include:

  • Solvent Standardization : Use deuterated solvents (e.g., DMSO-d₆) for NMR to eliminate solvent-shift variability .
  • High-Resolution MS (HRMS) : Confirm molecular formulas (e.g., C₁₄H₁₀O₆) with <5 ppm mass accuracy .
  • Cross-Validation : Compare IR spectra (e.g., carbonyl stretches at 1700–1750 cm⁻¹) with computational models (DFT/B3LYP) .

Q. What computational methods predict the binding interactions of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with enzymes like PrgX or PrgZ. Use PDB structures (e.g., 4XYZ) to identify binding pockets (e.g., Asn63, Phe59 residues). Validate predictions via isothermal titration calorimetry (ITC) to measure binding affinities (ΔG ≈ -9 kcal/mol) .

Q. How can this compound be functionalized for advanced material applications?

  • Methodological Answer : The compound’s dicarboxylic groups enable polymerization via polycondensation. For example:

  • Polyimide Synthesis : React with diamines (e.g., 4,4'-oxydianiline) in NMP at 180°C to form thermally stable films (Tg >300°C) .
  • Coordination Polymers : Use solvothermal methods with metal ions (e.g., Zn²⁺) in DMF/water (1:1) to create MOFs with luminescent properties .

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